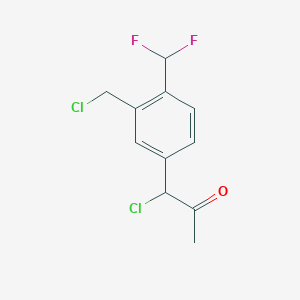
1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of chlorine, chloromethyl, and difluoromethyl groups attached to a phenyl ring, along with a propan-2-one moiety
準備方法
The synthesis of 1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that has the desired substituents.
Chlorination: The aromatic compound undergoes chlorination to introduce the chlorine atoms at specific positions.
Ketone Formation: The final step involves the formation of the propan-2-one moiety through a series of reactions, such as oxidation or acylation.
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反応の分析
1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The molecular targets and pathways involved can vary widely based on the compound’s application.
類似化合物との比較
1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(3-(difluoromethyl)-5-(methylthio)phenyl)propan-2-one: This compound has a similar structure but with a methylthio group instead of a chloromethyl group.
1-Chloro-1-(2-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one: This compound has a different substitution pattern on the phenyl ring.
1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one: This compound has a difluoromethoxy group instead of a difluoromethyl group.
特性
分子式 |
C11H10Cl2F2O |
|---|---|
分子量 |
267.10 g/mol |
IUPAC名 |
1-chloro-1-[3-(chloromethyl)-4-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10Cl2F2O/c1-6(16)10(13)7-2-3-9(11(14)15)8(4-7)5-12/h2-4,10-11H,5H2,1H3 |
InChIキー |
LZGQFZWPJJEZLS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC(=C(C=C1)C(F)F)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















